molecular formula C19H22N2O3S2 B6627376 4-tert-butyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzenesulfonamide

4-tert-butyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzenesulfonamide

Cat. No.: B6627376
M. Wt: 390.5 g/mol
InChI Key: OJVVBAVVSRBBJJ-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzenesulfonamide is a complex organic compound that features a tert-butyl group, an ethoxy group, and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions.

    Introduction of Ethoxy Group: The ethoxy group can be introduced via nucleophilic substitution reactions using ethyl iodide.

    Sulfonamide Formation: The sulfonamide group is formed by reacting the benzothiazole derivative with 4-tert-butylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Ethyl iodide in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with different alkyl or aryl groups.

Scientific Research Applications

4-tert-butyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes and receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their function. The ethoxy and tert-butyl groups contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide
  • 4-tert-butyl-N-(6-ethoxy-1,3-benzoxazol-2-yl)benzenesulfonamide
  • 4-tert-butyl-N-(6-ethoxy-1,3-benzimidazol-2-yl)benzenesulfonamide

Uniqueness

4-tert-butyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzenesulfonamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-tert-butyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S2/c1-5-24-14-8-11-16-17(12-14)25-18(20-16)21-26(22,23)15-9-6-13(7-10-15)19(2,3)4/h6-12H,5H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJVVBAVVSRBBJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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